2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
CAS No.: 352684-71-0
Cat. No.: VC21474793
Molecular Formula: C21H26N2O2S
Molecular Weight: 370.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 352684-71-0 |
|---|---|
| Molecular Formula | C21H26N2O2S |
| Molecular Weight | 370.5g/mol |
| IUPAC Name | 2-[(4-tert-butylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C21H26N2O2S/c1-21(2,3)14-11-9-13(10-12-14)19(25)23-20-17(18(22)24)15-7-5-4-6-8-16(15)26-20/h9-12H,4-8H2,1-3H3,(H2,22,24)(H,23,25) |
| Standard InChI Key | AQUKEDDUKCUXAC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N |
Introduction
| Identifier Type | Value |
|---|---|
| CAS Number | 352684-71-0 |
| PubChem CID | 2886219 |
| Molecular Formula | C21H26N2O2S |
| Molecular Weight | 370.5 g/mol |
| IUPAC Name | 2-[(4-tert-butylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
| InChI | InChI=1S/C21H26N2O2S/c1-21(2,3)14-11-9-13(10-12-14)19(25)23-20-17(18(22)24)15-7-5-4-6-8-16(15)26-20/h9-12H,4-8H2,1-3H3,(H2,22,24)(H,23,25) |
| InChIKey | AQUKEDDUKCUXAC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N |
Physical and Chemical Properties
The compound possesses distinct physicochemical properties that influence its behavior in different environments. These properties are crucial for understanding its potential applications in medical research and other fields.
Structural Properties
2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide features a tetrahydro-cyclohepta[b]thiophene core that is connected to a 4-(tert-butyl)benzamide group and a carboxamide moiety. This structure contributes to its unique chemical and biological properties .
Physicochemical Properties
The compound's physicochemical properties are summarized in Table 2, based on computed data from reliable sources.
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 370.5 g/mol |
| XLogP3-AA | 5.6 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
| Exact Mass | 370.17149925 Da |
The relatively high XLogP3-AA value of 5.6 indicates that the compound is highly lipophilic, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems .
Structural Characteristics
Core Structure
The compound features three key structural components:
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A cyclohepta[b]thiophene core: A bicyclic system comprising a thiophene ring fused with a seven-membered cycloheptane ring
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A benzamide moiety: Featuring a 4-tert-butyl substituted phenyl ring
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A carboxamide group: Located at position 3 of the thiophene ring
These structural elements contribute to the compound's ability to engage in various molecular interactions, including hydrogen bonding and π-π stacking, which may be relevant to its biological activities.
Functional Groups
The functional groups present in this compound include:
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Amide bonds: Both the benzamide and carboxamide groups can act as hydrogen bond donors and acceptors
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Aromatic rings: Both the thiophene and benzene rings can participate in π-π stacking interactions
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tert-Butyl group: Provides hydrophobicity and potential steric effects
These functional groups likely influence the compound's reactivity, stability, and interactions with biological targets.
Synthesis Methods
The synthesis of 2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide typically involves multiple reaction steps. Based on reported methods for similar compounds, a general synthetic pathway can be outlined.
General Synthetic Approach
The synthesis generally follows a pathway similar to other 2-aminothiophene-3-carboxamide derivatives:
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Formation of the cyclohepta[b]thiophene core using the Gewald reaction
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Installation of functional groups at positions 2 and 3 of the thiophene ring
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Formation of the amide bonds
Specific Synthetic Routes
Based on synthetic procedures for related compounds, the synthesis likely involves the following key steps:
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Preparation of ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate as a precursor using cycloheptanone, cyanoacetate, and sulfur in the presence of a base
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Formation of the carboxamide group through amidation of the ester
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N-acylation of the 2-amino group using 4-tert-butylbenzoyl chloride in the presence of a base such as DIPEA or pyridine
The carbodiimide-mediated coupling reaction is frequently employed in the final steps of synthesis for this class of compounds, as observed in the preparation of similar derivatives .
Biological Activities and Applications
Structure-Activity Relationships
The specific structural features of this compound likely contribute to its potential biological activity:
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The cyclohepta[b]thiophene core serves as a rigid scaffold that positions the functional groups in specific orientations
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The benzamide group at position 2 of the thiophene can potentially form hydrogen bonds with biological targets
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The tert-butyl group on the benzene ring increases lipophilicity and may enhance membrane permeability
These structural features may allow the compound to interact with specific biological targets, such as enzymes or receptors, in a manner that influences cellular functions .
Research Applications and Future Directions
Current Research Applications
The compound is primarily used in pharmaceutical research and drug discovery efforts, where it may serve as:
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A potential lead compound for developing therapeutics against specific targets
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A research tool for studying structure-activity relationships in thiophene-containing compounds
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A chemical probe for investigating biological mechanisms
Future Research Directions
Future research on this compound might focus on:
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Detailed evaluation of its biological activities against specific targets
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Development of structural analogs with optimized properties
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Investigation of its potential applications in treating various diseases
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